molecular formula C23H20N2O3 B14186807 Methanone, bis[4-(4-methoxyphenyl)-1H-pyrrol-3-yl]- CAS No. 833458-06-3

Methanone, bis[4-(4-methoxyphenyl)-1H-pyrrol-3-yl]-

Cat. No.: B14186807
CAS No.: 833458-06-3
M. Wt: 372.4 g/mol
InChI Key: CTFUYBOQCNHOOR-UHFFFAOYSA-N
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Description

Methanone, bis[4-(4-methoxyphenyl)-1H-pyrrol-3-yl]- is a complex organic compound characterized by its unique structure, which includes two methoxyphenyl groups attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, bis[4-(4-methoxyphenyl)-1H-pyrrol-3-yl]- typically involves the reaction of 4-methoxyphenyl derivatives with pyrrole under specific conditions. The reaction often requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions. The exact conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and reduce production time.

Chemical Reactions Analysis

Types of Reactions

Methanone, bis[4-(4-methoxyphenyl)-1H-pyrrol-3-yl]- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups on the methoxyphenyl or pyrrole rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methanone, bis[4-(4-methoxyphenyl)-1H-pyrrol-3-yl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Methanone, bis[4-(4-methoxyphenyl)-1H-pyrrol-3-yl]- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: Shares a similar structure but lacks the pyrrole ring.

    Bis(2-hydroxy-4-methoxyphenyl)methanone: Similar in structure but with hydroxy groups instead of pyrrole rings.

    Naphthopyrans: Compounds with similar photochromic properties but different core structures.

Uniqueness

Methanone, bis[4-(4-methoxyphenyl)-1H-pyrrol-3-yl]- is unique due to its combination of methoxyphenyl and pyrrole rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

833458-06-3

Molecular Formula

C23H20N2O3

Molecular Weight

372.4 g/mol

IUPAC Name

bis[4-(4-methoxyphenyl)-1H-pyrrol-3-yl]methanone

InChI

InChI=1S/C23H20N2O3/c1-27-17-7-3-15(4-8-17)19-11-24-13-21(19)23(26)22-14-25-12-20(22)16-5-9-18(28-2)10-6-16/h3-14,24-25H,1-2H3

InChI Key

CTFUYBOQCNHOOR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CNC=C2C(=O)C3=CNC=C3C4=CC=C(C=C4)OC

Origin of Product

United States

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